1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
Properties
IUPAC Name |
1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-16(12(2)24-18-11)25(21,22)19-8-7-17(10-19)9-14(20)13-5-3-4-6-15(13)23-17/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXLJWYHEACUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a spirocyclic framework. Its molecular formula is CHNOS, indicating the presence of isoxazole and sulfonyl groups which are often associated with biological activity.
Antimicrobial Properties
Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that isoxazole-containing compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific biological assays conducted on this compound revealed promising results against various bacterial strains.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism where the compound modulates inflammatory pathways, possibly through inhibition of NF-kB signaling.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of isoxazole derivatives. Specifically, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The activation of the PI3K/Akt signaling pathway was implicated in this protective effect.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Modulation of cytokine production | |
| Neuroprotective | Activation of PI3K/Akt pathway |
Case Study: Neuroprotection in Oxidative Stress Models
In a controlled study involving neuronal cell lines subjected to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The study measured cell viability using MTT assays and assessed apoptosis through caspase activity assays.
The mechanisms underlying the biological activities of this compound appear multifaceted:
- Antimicrobial Activity : Likely involves disruption of bacterial metabolic processes.
- Anti-inflammatory Effects : May be mediated through inhibition of nuclear factor kappa B (NF-kB), leading to decreased expression of inflammatory mediators.
- Neuroprotection : Involves modulation of intracellular signaling pathways that promote cell survival under stress conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticholinergic Activity :
- Research indicates that compounds with similar isoxazole structures exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. For example, a related compound demonstrated an IC50 of 46.42 µM against BChE, indicating potential therapeutic use in cognitive disorders .
- Anti-inflammatory Properties :
- Cancer Research :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Biochemical Applications
- Enzyme Inhibition Studies :
- Biosensor Development :
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticholinergic Activity | Compound demonstrated significant inhibition of BChE | Potential treatment for Alzheimer's disease |
| Pesticidal Efficacy | Similar compounds showed effectiveness against agricultural pests | Could reduce reliance on conventional pesticides |
| Enzyme Inhibition | Inhibitory effects on steroid dehydrogenases observed | Insights into hormonal regulation mechanisms |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive spirocyclic and sulfonamide-containing molecules. Key comparisons are outlined below:
Key Findings from Comparative Studies
Role of the Sulfonyl Group: The sulfonyl group in this compound and its analogues (e.g., Compound 16) enhances binding affinity to biological targets, likely through hydrogen bonding or electrostatic interactions. For example, Compound 16’s sulfonyl bridge correlates with a 10–50× increase in cytotoxicity compared to non-sulfonylated derivatives (e.g., Compound 15, IC₅₀: 18.77–47.05 μM) .
Impact of the Isoxazole Moiety :
- The 3,5-dimethylisoxazole substituent (as in SZ12 and the target compound) may improve metabolic stability and target selectivity. In SZ12, this group contributes to falcipain-2 inhibition, a mechanism critical for antimalarial activity .
Spirocyclic vs. Non-Spiro Frameworks: Spirocyclic systems (e.g., chroman-pyrrolidin or chroman-piperidin) confer conformational rigidity, which enhances receptor selectivity. For instance, Compound 16’s spiro architecture stabilizes interactions with apoptotic pathways in cancer cells . In contrast, non-spiro thieno-pyrimidinones (e.g., ) exhibit broader but less specific activity .
Heterocyclic Variations: Replacing the chroman core with a thieno-pyrimidinone (as in ) shifts activity toward antifungal/antiviral pathways, highlighting the importance of the core heterocycle in determining biological targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step routes, including sulfonylation of the spiro[chroman-2,3'-pyrrolidin]-4-one core with 3,5-dimethylisoxazole-4-sulfonyl chloride. Key steps include:
- Spiro ring formation : Cyclization via acid-catalyzed or thermal conditions to form the chroman-pyrrolidin spiro system .
- Sulfonylation : Reaction of the pyrrolidine nitrogen with the sulfonyl chloride group under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from polar solvents like 2-propanol .
- Optimization : Adjusting stoichiometry, temperature (-20°C to reflux), and catalyst use (e.g., DMAP) to improve yields beyond 50% .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer : Critical techniques include:
- ¹H/¹³C NMR : To verify spiro junction connectivity and sulfonyl group integration (e.g., δ 2.2–2.5 ppm for dimethylisoxazole protons) .
- HRMS : For exact mass confirmation (e.g., molecular ion peak matching C₁₈H₂₀N₂O₅S) .
- TLC/HPLC : To assess purity (>95%) using silica gel plates or reverse-phase columns .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group variations) influence the anticancer activity of spiro[chroman-2,3'-pyrrolidin]-4-one derivatives?
- Answer : The sulfonyl group’s electronic and steric properties significantly impact bioactivity:
- Electron-withdrawing groups : Enhance apoptosis induction (e.g., compound 16 in with IC₅₀ = 0.31–5.62 μM vs. weaker derivative 15 with IC₅₀ = 18.77–47.05 μM) .
- Substituent positioning : 3,5-Dimethylisoxazole sulfonyl groups improve lipophilicity and target binding compared to bulkier aryl sulfonates .
- SAR studies : Systematic replacement of the isoxazole ring with pyrazole or triazole moieties can modulate selectivity for kinases or acetyl-CoA carboxylase .
Q. What experimental strategies are recommended to resolve contradictions in reported IC₅₀ values across cancer cell lines?
- Answer : Discrepancies (e.g., HT-29 vs. MCF-7 sensitivity) may arise from:
- Cell line heterogeneity : Genetic variations in apoptosis pathways (e.g., p53 status in MCF-7) .
- Assay conditions : Standardize MTT incubation times (24–48 hrs) and serum-free media to reduce variability .
- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
- Orthogonal assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
Q. How can researchers elucidate the molecular targets and mechanism of action of this compound in apoptosis induction?
- Answer : Key approaches include:
- Flow cytometry : Quantify sub-G1 (apoptotic) and G2/M (cell cycle arrest) populations in treated cells .
- Western blotting : Detect caspase-3/7 cleavage, PARP fragmentation, and Bcl-2/Bax ratio changes .
- Kinase profiling : Screen against panels of 100+ kinases to identify targets (e.g., Aurora kinases, CDKs) .
- Transcriptomics : RNA-seq to map pathways like p53 or PI3K/Akt .
Q. What in vivo experimental designs are appropriate to evaluate the therapeutic potential of this compound?
- Answer :
- Xenograft models : Implant MCF-7 or HT-29 cells into nude mice; administer compound (5–20 mg/kg, oral/i.p.) for 4 weeks .
- Pharmacokinetics : Assess bioavailability (e.g., Cₘₐₓ, t₁/₂) via LC-MS/MS of plasma samples .
- Toxicity : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .
- Combination studies : Test synergy with cisplatin or paclitaxel to reduce effective doses .
Methodological Guidance
Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?
- Answer :
- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS with 0.1% Tween-80 to prevent aggregation .
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles .
- Vehicle controls : Include DMSO (≤0.1%) to rule out solvent toxicity .
Q. What computational tools are suitable for predicting the ADMET properties of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
